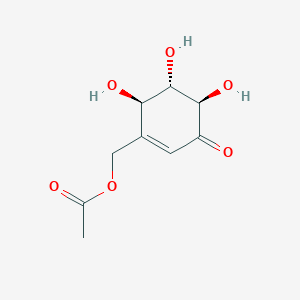
3-Diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “F 721” refers to a premium fluoropolymer sealer used for protecting various mineral-based surfaces. This compound is known for its high level of stain protection, oleophobic and hydrophobic properties, and versatility in application. It can be used as either a solvent-based or water-based sealer, making it suitable for a wide range of surfaces, including marble, granite, travertine, bluestone, limestone, brick, masonry, concrete, grout, unglazed tile, and pavers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “F 721” involves the synthesis of fluoropolymer chains through polymerization reactions. The specific synthetic routes and reaction conditions are proprietary to the manufacturer. Generally, the process involves the polymerization of fluorinated monomers under controlled conditions to achieve the desired molecular weight and properties.
Industrial Production Methods
In industrial settings, the production of “F 721” involves large-scale polymerization reactors where fluorinated monomers are polymerized in the presence of initiators and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The resulting fluoropolymer is then processed into a concentrate that can be diluted with water or alcohol for application .
Chemical Reactions Analysis
Types of Reactions
“F 721” primarily undergoes polymerization reactions during its synthesis. Once applied as a sealer, it forms a protective barrier on the surface, which is resistant to various chemical reactions. The fluoropolymer chains are highly stable and do not readily undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of “F 721” include fluorinated monomers, initiators, and catalysts. The polymerization reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired properties of the fluoropolymer.
Major Products Formed
The major product formed from the polymerization reaction is the fluoropolymer itself, which is then processed into a concentrate for use as a sealer. The final product is a highly stable, protective coating that provides long-lasting protection to various surfaces .
Scientific Research Applications
“F 721” has several scientific research applications, particularly in the fields of chemistry, materials science, and industrial engineering. Some of its key applications include:
Surface Protection: “F 721” is widely used as a protective sealer for various mineral-based surfaces, providing resistance to stains, water, and other contaminants.
Materials Science: Researchers use “F 721” to study the properties of fluoropolymers and their applications in creating durable, protective coatings.
Industrial Engineering: In industrial settings, “F 721” is used to protect surfaces in manufacturing facilities, reducing maintenance costs and extending the lifespan of equipment and structures.
Mechanism of Action
The mechanism of action of “F 721” involves the formation of a protective barrier on the surface to which it is applied. The fluoropolymer chains create a hydrophobic and oleophobic layer that repels water, oils, and other contaminants. This barrier prevents the penetration of stains and other substances, thereby protecting the underlying surface. The molecular targets of “F 721” are the surface molecules of the material being sealed, and the pathways involved include the formation of strong intermolecular interactions between the fluoropolymer and the surface .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to “F 721” include other fluoropolymer-based sealers and coatings, such as polytetrafluoroethylene (PTFE) and perfluoroalkoxy (PFA) polymers. These compounds also provide high levels of stain protection and hydrophobic properties.
Uniqueness
What sets “F 721” apart from other similar compounds is its versatility in application. It can be used as both a solvent-based and water-based sealer, making it suitable for a wide range of surfaces. Additionally, “F 721” offers a variable strength formula that can be adjusted based on the surface being sealed and the level of protection required. This adaptability, combined with its high level of stain protection and long service life, makes “F 721” a unique and valuable compound in its category .
Properties
CAS No. |
73269-30-4 |
|---|---|
Molecular Formula |
C21H27ClF3NO3 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H26F3NO3.ClH/c1-5-25(6-2)13-20(3,4)14-27-19(26)18-12-11-17(28-18)15-7-9-16(10-8-15)21(22,23)24;/h7-12H,5-6,13-14H2,1-4H3;1H |
InChI Key |
BIUBKDLMAGMZRH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Synonyms |
3-diethylamino-2,2-dimethylpropyl 5-(4-trifluoromethylphenyl)-2-furoate F 721 F-721 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


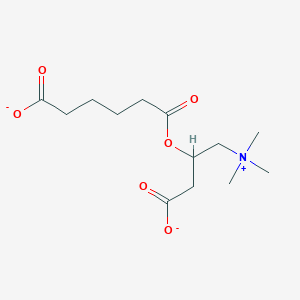



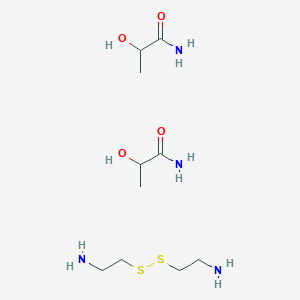
![2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B1258138.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)
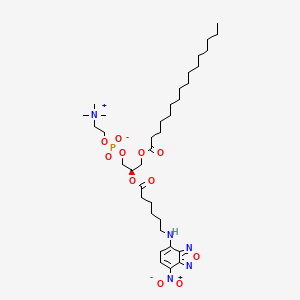

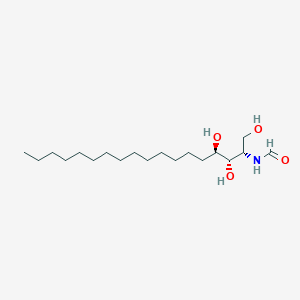

![1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide](/img/structure/B1258149.png)
